molecular formula C21H23N3O5 B557508 Fmoc-L-citrulline CAS No. 133174-15-9

Fmoc-L-citrulline

Cat. No. B557508
CAS RN: 133174-15-9
M. Wt: 397.4 g/mol
InChI Key: NBMSMZSRTIOFOK-SFHVURJKSA-N
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Description

Fmoc-L-citrulline is a derivative of the amino acid citrulline, where the N-terminus is protected by the fluorenylmethyloxycarbonyl (Fmoc) group . It appears as a white powder .


Synthesis Analysis

The synthesis of Fmoc-L-citrulline involves the reaction of citrulline with 9-fluorenylmethylchloroformate (FMOC-Cl). The reaction is optimized with respect to pH, buffer concentration, and reproducibility .


Molecular Structure Analysis

The molecular formula of Fmoc-L-citrulline is C21H23N3O5, and its molecular weight is 397.42 . The structure involves a citrulline molecule where the N-terminus is protected by the Fmoc group .


Chemical Reactions Analysis

Fmoc-L-citrulline is used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amine at the N-terminus . The Fmoc group is base-labile and can be rapidly removed by a base, such as piperidine .


Physical And Chemical Properties Analysis

Fmoc-L-citrulline is a white powder with a melting point of 160-165 °C . It has an optical rotation of [a]D20 = -9 ± 2º (C=1 in DMF) and should be stored at 0-8 °C .

Scientific Research Applications

Peptide Synthesis

Fmoc-Cit-OH is commonly used in Fmoc solid-phase peptide synthesis (SPPS) . This method is widely employed for the synthesis of peptides, where the protection of the amino group is achieved by the Fmoc group, which can be removed by base-induced cleavage without affecting other protecting groups .

Analytical Methods

Development of high-performance liquid chromatography (HPLC) methods utilizes Fmoc-Cit-OH for the determination of citrulline and other amino acids relevant to intestinal diseases. The amino acids are derivatized with FMOC-Cl, and their derivatives are separated on different columns .

Tissue Engineering

Fmoc-derivatized cationic hexapeptides, including Fmoc-Cit-OH, have been used to create self-supporting hydrogels . These hydrogels act as potential materials for tissue engineering, supporting cell adhesion, survival, and duplication .

Enantiomer Analysis

Fmoc-Cit-OH is also used in the analysis of enantiomers by HPLC. This application is crucial in pharmaceutical research where the chirality of a compound can affect its biological activity .

Mechanism of Action

Target of Action

Fmoc-Cit-OH, also known as Fmoc-L-citrulline, is primarily used as a protecting group for amines in peptide synthesis . The primary targets of Fmoc-Cit-OH are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-Cit-OH acts as a protective group for the amine in the citrulline molecule . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Cit-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . In this pathway, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The primary result of Fmoc-Cit-OH’s action is the protection of amine groups during peptide synthesis, allowing for the successful construction of peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-Cit-OH is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the stability of Fmoc-Cit-OH can be affected by temperature, with a recommended storage temperature of 2-8°C .

Safety and Hazards

Fmoc-L-citrulline should be handled with care. It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing. Ingestion and inhalation should also be avoided .

Future Directions

Fmoc-L-citrulline, like other Fmoc-protected amino acids, is widely used in peptide synthesis. The development of the Fmoc group has significantly facilitated the conduct of chemical peptide synthesis . The future of these molecules is promising due to their improved pharmacokinetic and pharmacodynamic properties over linear peptides .

properties

IUPAC Name

(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBMSMZSRTIOFOK-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373252
Record name Fmoc-L-citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-L-citrulline

CAS RN

133174-15-9
Record name Fmoc-L-citrulline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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